

# Technical Guide: Spectroscopic Characterization of 2-(2-Bromophenyl)propanenitrile[1]

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## Compound of Interest

Compound Name:	2-(2-Bromophenyl)propanenitrile
CAS No.:	57775-10-7
Cat. No.:	B1278435

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## Executive Summary

**2-(2-Bromophenyl)propanenitrile** (also known as

-methyl-2-bromophenylacetonitrile) is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] Its structural integrity is defined by the ortho-bromo substitution on the aromatic ring and the chiral center at the -position.[1]

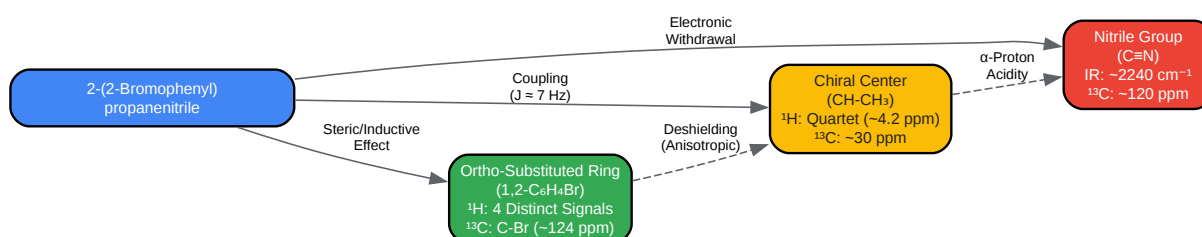
This guide details the theoretical and empirical spectroscopic signatures (NMR, IR) required to distinguish this compound from its para-isomer and unmethylated precursors.

## Compound Identity

Property	Detail
IUPAC Name	2-(2-Bromophenyl)propanenitrile
CAS Number	57775-10-7
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrN
Molecular Weight	210.07 g/mol
Key Functional Groups	Nitrile (C≡N), Aryl Bromide (Ar-Br), Chiral Methine (CH)

## Molecular Structure & Connectivity

The following diagram illustrates the molecular connectivity and the key spectroscopic environments.



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Figure 1: Structural connectivity highlighting the three primary spectroscopic zones: the nitrile handle, the chiral methine core, and the ortho-substituted aromatic ring.[1]

## Infrared Spectroscopy (IR) Analysis

IR spectroscopy is the primary tool for confirming the presence of the nitrile group and the substitution pattern of the aromatic ring.

## Experimental Protocol (Thin Film/KBr)

- Sample Prep: For liquid samples, prepare a thin film between NaCl or KBr plates. For solids, prepare a KBr pellet (1-2% w/w).
- Scan Parameters: 4000–400  $\text{cm}^{-1}$ , 4  $\text{cm}^{-1}$  resolution, 16 scans.

## Diagnostic Peaks

Frequency ( $\text{cm}^{-1}$ )	Vibration Mode	Assignment & Notes
2240 $\pm$ 5	$\nu(\text{C}\equiv\text{N})$ stretch	Diagnostic. Sharp, medium intensity.[1] Distinguishes from amides or acids.
3060–3030	$\nu(\text{C-H})$ aromatic	Weak intensity. Indicates unsaturation.
2980–2930	$\nu(\text{C-H})$ aliphatic	Methyl and methine stretches.
1590, 1470	$\nu(\text{C}=\text{C})$ aromatic	Ring skeletal vibrations.
1030–1070	$\nu(\text{Ar-Br})$	Aryl-Bromide stretch.
750 $\pm$ 10	$\delta(\text{C-H})$ oop	Critical. Strong band indicating ortho-substitution (1,2-disubstituted benzene). Distinguishes from para (which shows $\sim 820 \text{ cm}^{-1}$ ).

## Nuclear Magnetic Resonance (NMR) Analysis

NMR provides the definitive structural proof, specifically distinguishing the ortho-isomer from the para-isomer through aromatic coupling patterns.[1]

## Experimental Protocol

- Solvent:  $\text{CDCl}_3$  (Deuterated Chloroform) is standard.  $\text{DMSO-d}_6$  may be used if solubility is an issue, but will shift peaks slightly downfield.[1]
- Concentration: 10–15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual  $\text{CHCl}_3$  (7.26 ppm).

## $^1\text{H}$ NMR Characteristics (400 MHz, $\text{CDCl}_3$ )

The spectrum is characterized by a distinct aliphatic region (doublet/quartet) and a complex aromatic region due to the lack of symmetry in the ortho-substituted ring.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment	Interpretation
1.65 – 1.70	Doublet (d)	3H	$J \approx 7.0$	–CH <sub>3</sub>	Methyl group coupled to the methine proton.[1]
4.20 – 4.35	Quartet (q)	1H	$J \approx 7.0$	–CH(CH <sub>3</sub> )CN	Methine proton. Deshielded by the nitrile and the ortho-bromo aromatic ring.
7.15 – 7.25	Triplet of Doublets (td)	1H	$J \approx 7.5, 1.5$	Ar-H (C4/C5)	Para to Br or Methyl group.
7.30 – 7.40	Triplet of Doublets (td)	1H	$J \approx 7.5, 1.5$	Ar-H (C4/C5)	Para to Br or Methyl group.
7.45 – 7.55	Doublet of Doublets (dd)	1H	$J \approx 8.0, 1.5$	Ar-H (C6)	Ortho to the alkyl group.
7.55 – 7.65	Doublet of Doublets (dd)	1H	$J \approx 8.0, 1.5$	Ar-H (C3)	Diagnostic. Ortho to the Bromine. Most deshielded aromatic signal.

Differentiation Note:

- Ortho-Isomer (Target): 4 distinct aromatic signals (or 2 distinct, 2 overlapping).

- Para-Isomer: Symmetrical AA'BB' pattern (two distinct doublets appearing as "roofed" doublets).

### <sup>13</sup>C NMR Characteristics (100 MHz, CDCl<sub>3</sub>)

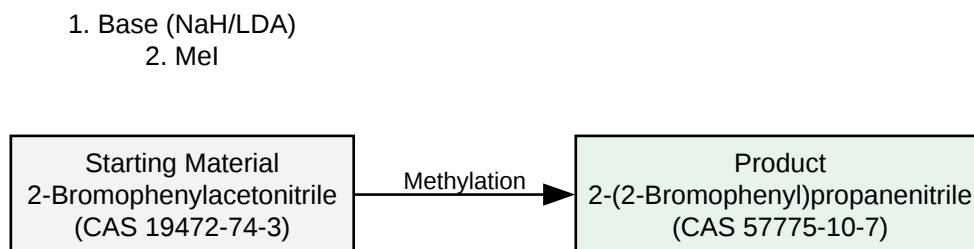
Chemical Shift (δ, ppm)	Carbon Type	Assignment
20.5	CH <sub>3</sub>	Methyl carbon.[1]
31.0	CH	Methine carbon (chiral center).
119.8	C≡N	Nitrile carbon.
123.5	Cq (Ar-Br)	Aromatic C-Br (Ipsso). Upfield due to heavy atom effect.
127.5 – 133.0	CH (Ar)	Remaining aromatic carbons (4 signals).
136.5	Cq (Ar-C)	Aromatic C-Alkyl (Ipsso).

## Quality Control & Impurity Profiling

In a drug development context, identifying the unreacted starting material is paramount.

## Synthesis Pathway & Impurity Markers

The standard synthesis involves the methylation of 2-Bromophenylacetonitrile (CAS 19472-74-3).[1]



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Figure 2: Synthetic pathway identifying the critical process impurity.

## Diagnostic Impurity Signals

If the reaction is incomplete, the starting material will be visible in the  $^1\text{H}$  NMR spectrum.

Impurity	Diagnostic Signal ( $^1\text{H}$ NMR)	Location vs. Product
2-Bromophenylacetonitrile	Singlet (s, 2H)	~3.85 ppm.[1] A sharp singlet corresponding to the benzylic $\text{CH}_2$ . The product has a quartet at ~4.25 ppm.
Residual Solvent (THF)	Multiplets	~1.85 ppm and ~3.76 ppm.
Residual Solvent (EtOAc)	Quartet/Singlet	~4.12 ppm (q) and ~2.05 ppm (s).

## References

- Sigma-Aldrich.**2-(2-Bromophenyl)propanenitrile** Product Information. Retrieved from .[3]
- National Center for Biotechnology Information.PubChem Compound Summary for CID 11830683, **2-(2-Bromophenyl)propanenitrile**. Retrieved from .
- ChemicalBook.2-Bromophenylacetonitrile Spectral Data. Retrieved from .
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent effects in NMR).

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## Sources

- [1. 2-bromophenylacetonitrile - CAS:19472-74-3 - Shandong Benrite New Chemical Materials Co., Ltd \[benritechem.com\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. 2-Bromophenylacetonitrile 97 19472-74-3 \[sigmaaldrich.com\]](#)
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